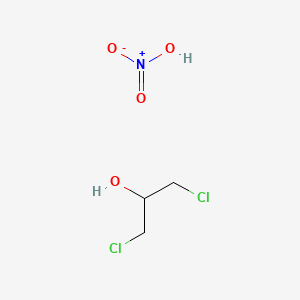
1,3-Dichloropropan-2-ol;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloropropan-2-ol: is an organic compound with the molecular formula C₃H₆Cl₂O . It is a colorless liquid that is primarily used as an intermediate in the production of epichlorohydrin. This compound is known for its potential carcinogenic and mutagenic properties . Nitric acid is a highly corrosive and toxic strong acid with the molecular formula HNO₃ . It is commonly used in the production of fertilizers, explosives, and in various industrial processes.
Preparation Methods
1,3-Dichloropropan-2-ol: can be synthesized through the chlorination of glycerol or by the reaction of allyl chloride with hypochlorous acid. The industrial production often involves the dehydrochlorination of 1,3-dichloropropan-2-ol to produce epichlorohydrin . The reaction conditions typically include the use of calcium or sodium hydroxide solutions in a reaction-stripping column .
Nitric acid: is produced industrially by the Ostwald process, which involves the catalytic oxidation of ammonia to nitrogen dioxide, followed by the absorption of nitrogen dioxide in water. The reaction conditions include high temperatures and the presence of a platinum-rhodium catalyst.
Chemical Reactions Analysis
1,3-Dichloropropan-2-ol: undergoes various chemical reactions, including:
Dehydrochlorination: This reaction converts 1,3-dichloropropan-2-ol to epichlorohydrin using calcium or sodium hydroxide.
Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms with other functional groups.
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Nitric acid: is a strong oxidizing agent and participates in various reactions, including:
Oxidation: It oxidizes metals and non-metals, forming nitrates.
Nitration: It is used to introduce nitro groups into organic molecules, such as in the production of nitrobenzene from benzene.
Scientific Research Applications
1,3-Dichloropropan-2-ol: is used in scientific research primarily as an intermediate in the synthesis of epichlorohydrin, which is further used in the production of epoxy resins . It is also studied for its potential toxicological effects due to its carcinogenic and mutagenic properties .
Nitric acid: has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of various organic and inorganic compounds.
Biology: Employed in the preparation of nitrates and nitrites for biological studies.
Medicine: Utilized in the production of pharmaceuticals and in the analysis of biological samples.
Industry: Used in the production of fertilizers, explosives, and in metal processing.
Mechanism of Action
The mechanism of action of 1,3-Dichloropropan-2-ol involves its interaction with cellular components, leading to DNA damage and mutagenesis. It is believed to form reactive intermediates that can alkylate DNA, causing mutations and potentially leading to cancer .
Nitric acid: exerts its effects through its strong oxidizing properties. It can oxidize various substrates, leading to the formation of nitrates and nitrites. In biological systems, nitric acid can cause oxidative stress and damage to cellular components.
Comparison with Similar Compounds
1,3-Dichloropropan-2-ol: is similar to other chloropropanols, such as 3-monochloropropane-1,2-diol . it is unique in its ability to serve as an intermediate in the production of epichlorohydrin .
Nitric acid: can be compared to other strong acids, such as sulfuric acid and hydrochloric acid . While all are strong acids, nitric acid is unique in its strong oxidizing properties and its ability to nitrate organic compounds.
Properties
CAS No. |
21981-53-3 |
|---|---|
Molecular Formula |
C3H7Cl2NO4 |
Molecular Weight |
192.00 g/mol |
IUPAC Name |
1,3-dichloropropan-2-ol;nitric acid |
InChI |
InChI=1S/C3H6Cl2O.HNO3/c4-1-3(6)2-5;2-1(3)4/h3,6H,1-2H2;(H,2,3,4) |
InChI Key |
UGTVZDDBPUBFTO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CCl)O)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)
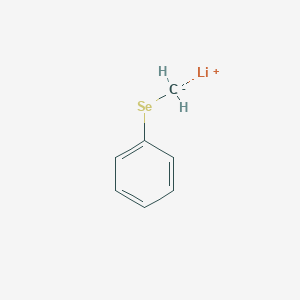
![{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14707287.png)
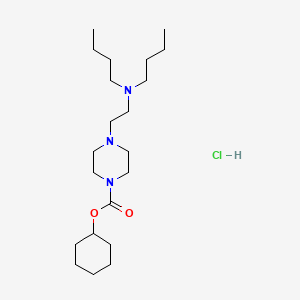
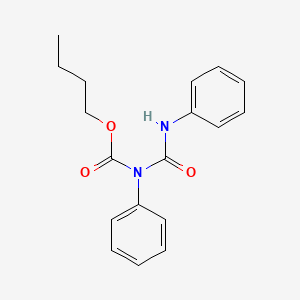
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14707300.png)

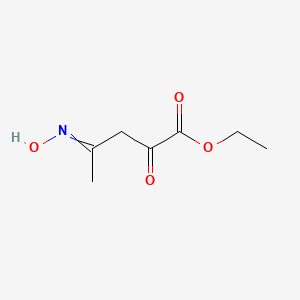
![8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid](/img/structure/B14707319.png)
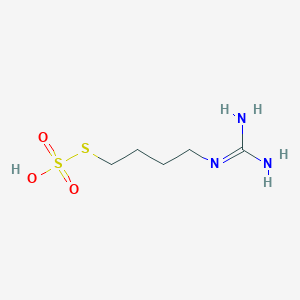
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)
